Basic blue 26
Overview
Description
Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic dye belonging to the class of triarylmethane dyes. It is characterized by its bright blue color and is commonly used as a colorant for various applications, including textiles, paper, and leather. Additionally, this compound is utilized as a biological stain for DNA and protein detection in laboratories due to its ability to bind negatively charged materials .
Mechanism of Action
Target of Action
Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic dye belonging to the class of triarylmethane dyes . It is primarily used as a colorant in various applications, including textiles, paper, and leather . In the context of biological applications, this compound targets nucleic acids and proteins in laboratory settings . Due to its ability to bind negatively charged materials, it serves as an indicator of the presence of specific molecules in biological samples .
Mode of Action
The interaction of this compound with its targets primarily involves binding to negatively charged materials . This property allows it to serve as a biological stain for DNA and protein detection in laboratories . The dye’s bright blue color aids in the visualization of these biological molecules.
Result of Action
The primary result of this compound’s action is the staining of nucleic acids and proteins, which aids in their detection and study in laboratory settings . It’s important to note that this compound has been reported to have potentially harmful effects on human health and the environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its staining intensity can depend on the contents of the dye . Furthermore, its use is regulated in some countries due to its potential harmful effects on human health and the environment . Proper handling and disposal procedures are necessary to minimize its impact on the environment .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Basic Blue 26 plays a significant role due to its ability to bind negatively charged materials . This property allows it to serve as an indicator of the presence of specific molecules in biological samples
Cellular Effects
Its ability to bind negatively charged materials suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 26 involves the condensation of p,p’-(dichloromethylene)-bis-[N,N-dimethylaniline] with N-phenyl-1-naphthylamine. The reaction typically occurs in the presence of an acid catalyst under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting p,p’-(dichloromethylene)-bis-[N,N-dimethylaniline] with N-phenyl-1-naphthylamine in large reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Basic Blue 26 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the dye .
Scientific Research Applications
Basic Blue 26 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed as a biological stain for DNA and protein detection.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a colorant in textiles, paper, and leather industries
Comparison with Similar Compounds
Basic Blue 3: Another triarylmethane dye with similar staining properties.
Methylene Blue: A thiazine dye used for similar applications in biology and medicine.
Crystal Violet: A triarylmethane dye used as a biological stain and in Gram staining.
Uniqueness: Basic Blue 26 is unique due to its specific molecular structure, which provides distinct staining properties and a bright blue color. Its ability to bind strongly to negatively charged molecules makes it particularly useful in biological staining applications .
Properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWJPGAKXJBKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038889 | |
Record name | Basic Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-56-5 | |
Record name | Victoria Blue B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2580-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Blue 26 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Victoria blue B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 26 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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